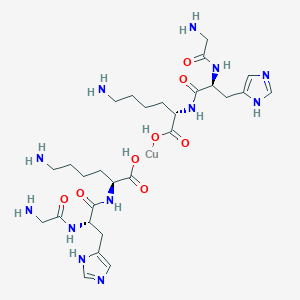

GHK-Cu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GHK-Cu, also known as glycyl-L-histidyl-L-lysine-copper, is a naturally occurring tripeptide that binds copper ions. It was first discovered in human plasma in the 1970s by Dr. Loren Pickart. This compound is present in various tissues and organs throughout the body and has been extensively studied for its potential therapeutic properties. This compound is known for its antioxidant, anti-inflammatory, and wound-healing effects, as well as its ability to stimulate collagen production and improve skin elasticity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

GHK-Cu can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The copper ion is introduced by incubating the peptide with a copper salt, such as copper(II) acetate, under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions to form this compound. This method ensures high purity and consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions

GHK-Cu undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized peptide products.

Reduction: The copper ion in this compound can undergo redox reactions, cycling between Cu(II) and Cu(I) states.

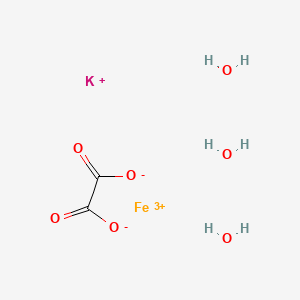

Substitution: The copper ion can be replaced by other metal ions, such as zinc or iron, under specific conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other reactive oxygen species.

Reduction: Reducing agents such as ascorbic acid.

Substitution: Metal salts like zinc chloride or iron sulfate

Major Products Formed

Oxidation: Oxidized peptide fragments.

Reduction: Reduced copper-peptide complexes.

Substitution: Metal-peptide complexes with metals other than copper

Aplicaciones Científicas De Investigación

GHK-Cu has a wide range of scientific research applications, including:

Chemistry: Studied for its redox properties and interactions with metal ions.

Biology: Investigated for its role in cellular processes, such as gene expression and protein synthesis.

Medicine: Explored for its therapeutic potential in wound healing, anti-aging, and anti-inflammatory treatments.

Industry: Used in cosmetic products for its skin regenerative properties and in hair growth formulations .

Mecanismo De Acción

GHK-Cu exerts its effects through multiple molecular pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and attracts immune and endothelial cells to sites of injury. The copper ion plays a crucial role in these processes by acting as a cofactor for enzymes involved in collagen synthesis, angiogenesis, and antioxidant defense .

Comparación Con Compuestos Similares

GHK-Cu is unique among copper peptides due to its high affinity for copper ions and its wide range of biological activities. Similar compounds include:

Matrixyl® 3000: A peptide complex used in anti-aging products, but this compound has shown superior wrinkle reduction.

Copper tripeptide-1: Another copper-binding peptide with similar wound-healing properties, but this compound has a broader range of applications

This compound stands out for its extensive research backing and its ability to regulate multiple biochemical pathways, making it a versatile and potent compound in various fields .

Propiedades

Fórmula molecular |

C28H48CuN12O8 |

|---|---|

Peso molecular |

744.3 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;copper |

InChI |

InChI=1S/2C14H24N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/t2*10-,11-;/m00./s1 |

Clave InChI |

RIPDSRHLQNAZOH-XTQNZXNBSA-N |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.[Cu] |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)

![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)

![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)